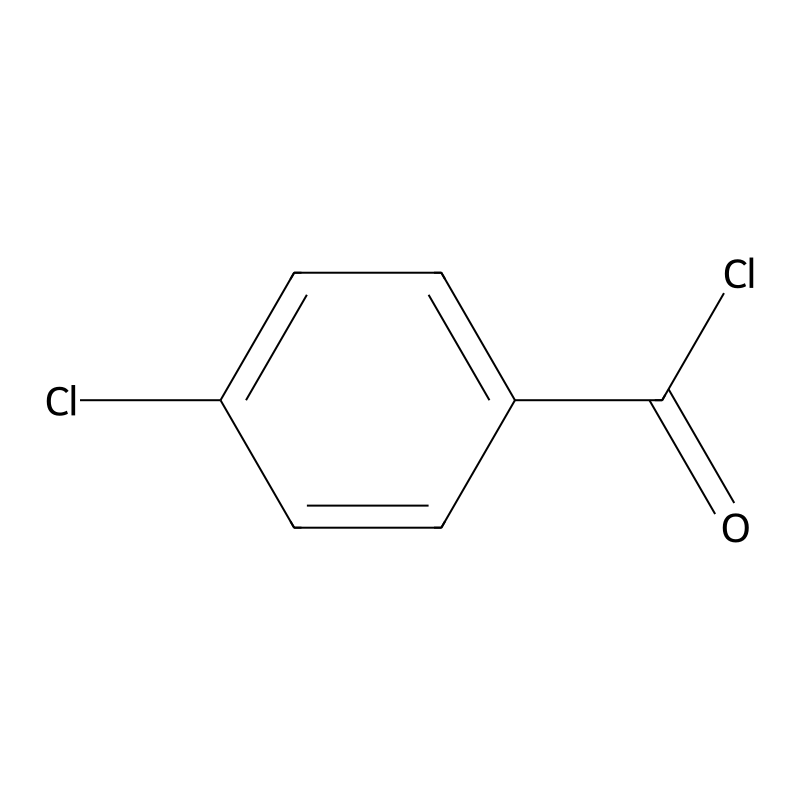4-Chlorobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Pharmaceutically Relevant Molecules
4-Chlorobenzoyl chloride serves as a crucial building block for synthesizing various pharmaceuticals due to its reactive nature and the presence of the chlorine group (). One prominent example is its role in the synthesis of 4-chlorobenzoyl Coenzyme A (CoA) through its reaction with CoA in a potassium bicarbonate buffer (). This specific CoA derivative finds applications in studying metabolic pathways and enzyme functions.
Investigating Acylation Reactions
Researchers utilize 4-chlorobenzoyl chloride in studies exploring acylation reactions, which involve introducing an acyl group (R-C=O) into a molecule. One such application involves the acylation of benzene using various solid acid catalysts like dodecatungstophosphoric acid (DTPA), K-10 clay, and Amberlyst-15 (). These studies contribute to the development of efficient and selective methods for acylation, a crucial step in organic synthesis.
Development of Novel Compounds
Due to its reactivity, 4-chlorobenzoyl chloride plays a role in the synthesis of diverse novel compounds with potential applications in various fields. It has been used in the preparation of 1-(4-chlorobenzoyl)-2, 7-dimethoxynaphthalene, a compound with potential fluorescent properties (). Additionally, it contributes to the synthesis of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides, which are being explored for their potential biological activities ().
4-Chlorobenzoyl chloride is an acyl chloride with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol. It is characterized by a chloro substituent at the para position of the benzoyl group. This compound appears as a clear, colorless to faintly colored liquid and has a melting point of approximately 12-14 °C and a boiling point of 102-104 °C at reduced pressure (11 mmHg) . It is known for its moisture sensitivity and should be stored in a cool, dry place away from strong oxidizing agents and moisture .
4-Chlorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract. Additionally, it is highly reactive with water and releases hydrochloric acid fumes.
Safety precautions include:
- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound.
- Working in a well-ventilated fume hood.
- Avoiding contact with water and moisture.
- Storing the compound in a cool, dry, and tightly sealed container.
This reaction highlights its reactivity as an acyl chloride, making it useful in various organic synthesis applications . Additionally, it can participate in acylation reactions with amines and alcohols, forming corresponding amides and esters .
4-Chlorobenzoyl chloride exhibits notable biological activities, including skin sensitization potential and toxicity upon inhalation, which can lead to conditions such as toxic pneumonitis . Its derivatives have been studied for their pharmacological properties, although specific applications in medicinal chemistry are still under exploration.
The synthesis of 4-Chlorobenzoyl chloride can be achieved through several methods:
- Chlorination of Benzoyl Chloride: Benzoyl chloride can be chlorinated using chlorine gas or other chlorinating agents under controlled conditions.
- Acylation Reactions: It can also be synthesized from 4-chlorobenzoic acid through thionyl chloride or oxalyl chloride treatment, which converts the carboxylic acid into the corresponding acyl chloride .
- Reactions with Thioanisole: A more complex synthesis involves dissolving 4-chloro-4'-methylthiobenzophenone in dichloromethane and adding aluminum chloride as a catalyst .
4-Chlorobenzoyl chloride finds various applications in organic synthesis:
- Synthesis of Coenzyme A Derivatives: It is used to synthesize 4-chlorobenzoyl coenzyme A by reacting with coenzyme A in a bicarbonate buffer .
- Promoter in Synthesis: Acts as a promoter in the synthesis of α-aminonitriles and other organic intermediates .
- Derivatization Agent: Utilized in derivatization processes to enhance the properties of conjugated polymers .
Studies on the interactions of 4-Chlorobenzoyl chloride with various compounds reveal its role in acylation reactions, particularly with amino acids and other nucleophiles. Its reactivity profile makes it valuable for creating complex organic molecules that may have therapeutic potential or utility in materials science .
Several compounds share structural characteristics with 4-Chlorobenzoyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | Lacks chloro substituent; more reactive |
| 4-Bromobenzoyl Chloride | C₇H₄BrClO | Bromine instead of chlorine; different reactivity |
| 2-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at ortho position; different sterics |
| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | Chlorine at meta position; different reactivity |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₂ | Nitro group instead of chloro; more polar |
The presence of the para-chloro group in 4-Chlorobenzoyl chloride enhances its stability compared to its ortho or meta counterparts while maintaining significant reactivity due to the acyl chloride functional group. This unique positioning allows for selective reactions that are not possible with other similar compounds .
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H314 (97.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (58.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








